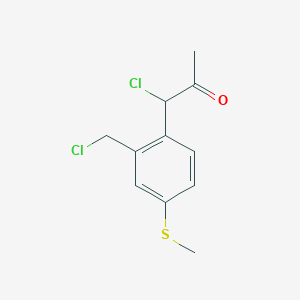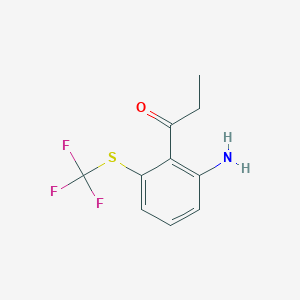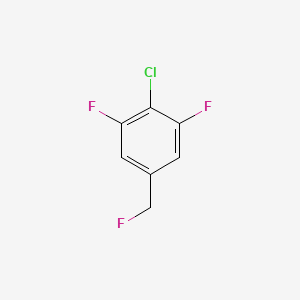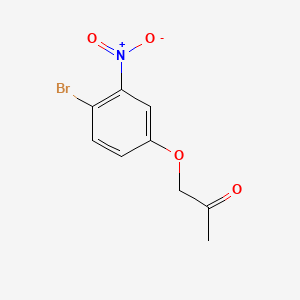
1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene can be achieved through a multi-step process involving the introduction of each substituent onto the benzene ring. One possible synthetic route is as follows:
Halogenation: The starting material, 3-ethoxy-4-iodobenzene, can be prepared by iodination of 3-ethoxybenzene using iodine and an oxidizing agent such as nitric acid.
Alkylation: The 3-ethoxy-4-iodobenzene can then undergo Friedel-Crafts alkylation with 1,3-dichloropropane in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the 3-chloropropyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The ethoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups.
Oxidation: Formation of carbonyl-containing compounds such as aldehydes or ketones.
Reduction: Formation of deiodinated benzene derivatives.
科学的研究の応用
1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene has several scientific research applications:
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, particularly those containing multiple functional groups.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, especially those targeting specific biological pathways.
Materials Science: It can be used in the preparation of functionalized polymers or as a building block for the synthesis of novel materials with specific properties.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the ethoxy group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent.
類似化合物との比較
1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene can be compared with other similar compounds such as:
1-(3-Chloropropyl)-4-ethoxybenzene: Lacks the iodine atom, which may result in different reactivity and applications.
1-(3-Chloropropyl)-3-methoxy-4-iodobenzene: Contains a methoxy group instead of an ethoxy group, potentially affecting its chemical properties and reactivity.
1-(3-Chloropropyl)-3-ethoxy-4-bromobenzene: Contains a bromine atom instead of an iodine atom, which may influence its reactivity in substitution and reduction reactions.
特性
分子式 |
C11H14ClIO |
|---|---|
分子量 |
324.58 g/mol |
IUPAC名 |
4-(3-chloropropyl)-2-ethoxy-1-iodobenzene |
InChI |
InChI=1S/C11H14ClIO/c1-2-14-11-8-9(4-3-7-12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3 |
InChIキー |
AYNPXGRFHXOOKC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)CCCCl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


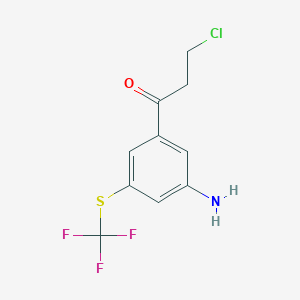
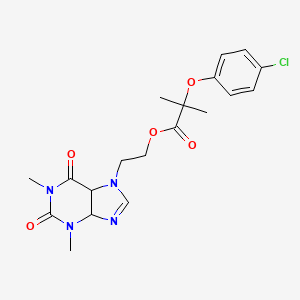
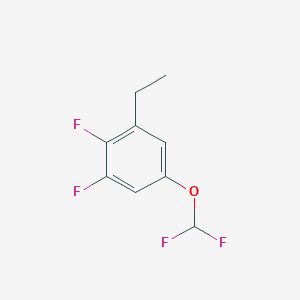
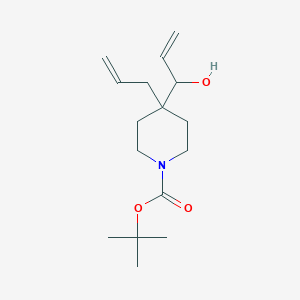
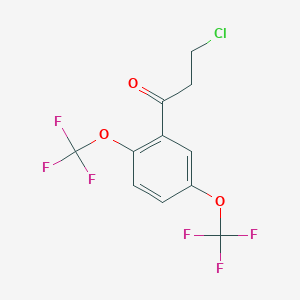
![7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14052255.png)
